molecular formula C15H14N6O4 B4889480 5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4889480
M. Wt: 342.31 g/mol
InChI Key: PGUBSFFOTKNTLN-UHFFFAOYSA-N
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Description

5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a pyrazole ring fused with a hydrazine and diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has shown good binding interaction with targeted amino acids in docking studies . The molecular pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4/c1-8-10(18-19-11-12(22)16-15(25)17-13(11)23)14(24)21(20(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H3,16,17,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUBSFFOTKNTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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